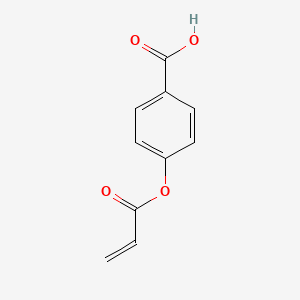

4-Acryloyloxybenzoic acid

Description

Properties

CAS No. |

41514-45-8 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

4-prop-2-enoyloxybenzoic acid |

InChI |

InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13) |

InChI Key |

RZZZQPNSNIVWAU-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(=O)O |

Synonyms |

p-acryloyloxybenzoic acid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported synthesis of 4-acryloyloxybenzoic acid involves the esterification of 4-hydroxybenzoic acid with acryloyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the phenolic hydroxyl group of 4-hydroxybenzoic acid attacks the electrophilic carbonyl carbon of acryloyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation.

Reaction Equation :

Detailed Procedural Steps

-

Reagent Preparation :

-

4-Hydroxybenzoic acid (2.0 g, 14.5 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

A catalytic amount of pyridine (1.2 equiv) is added to scavenge HCl.

-

-

Acryloyl Chloride Addition :

-

Acryloyl chloride (1.5 equiv) is introduced dropwise at 0°C to minimize exothermic side reactions.

-

-

Reaction Conditions :

-

The mixture is stirred at room temperature for 4–6 hours, monitored via thin-layer chromatography (TLC).

-

-

Workup and Isolation :

Optimization Strategies

-

Temperature Control : Maintaining temperatures below 10°C during acryloyl chloride addition reduces polymerization of the acryloyl group.

-

Solvent Selection : Anhydrous DCM minimizes hydrolysis of acryloyl chloride.

-

Base Equivalents : Excess pyridine (≥1.2 equiv) ensures complete HCl neutralization, improving yields.

Analysis of Alternative Preparation Approaches

Acid-Catalyzed Esterification

While esterifications typically employ base catalysis, acid-catalyzed routes using sulfuric acid or p-toluenesulfonic acid (PTSA) have been explored for analogous compounds. For example, 4-acetoxybenzoic acid synthesis uses acetic anhydride with H₂SO₄. Adapting this to 4-acryloyloxybenzoic acid would require substituting acetic anhydride with acryloyl anhydride, though this method remains less common due to challenges in controlling acryloyl group reactivity.

Use of Alternative Acylating Agents

-

Acryloyl Anhydride : Offers milder conditions but is cost-prohibitive and less commercially available.

-

Enzyme-Catalyzed Esterification : Lipases (e.g., Candida antarctica) enable regioselective esterification under aqueous conditions, though yields for aromatic esters are suboptimal.

Research Findings on Synthesis Efficiency and Product Quality

Purity and Crystallinity

Recrystallization from ethanol-water produces high-purity 4-acryloyloxybenzoic acid (≥98%), critical for polymer applications. Impurities, such as unreacted 4-hydroxybenzoic acid, disrupt crystallinity in resulting polymers.

Applications in Polymer Chemistry

Polymerization of 4-acryloyloxybenzoic acid yields materials with distinct mesophases. Studies using wide-angle X-ray diffraction (WAXD) reveal that atactic poly(4-acryloyloxybenzoic acid) forms semi-crystalline structures with interchain hydrogen bonding, influencing thermal stability.

Comparative Evaluation of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-Catalyzed Esterification | 4-Hydroxybenzoic acid, acryloyl chloride, pyridine | 0–25°C, 4–6 hrs | 70–85%* | High purity, scalable | HCl handling, exothermic reaction |

| Acid-Catalyzed Esterification | 4-Hydroxybenzoic acid, acryloyl anhydride, H₂SO₄ | 50–60°C, 15 mins | 50–60%* | Faster reaction | Side reactions, lower yield |

| Enzymatic Synthesis | 4-Hydroxybenzoic acid, acryloyl donor, lipase | 37°C, 24 hrs | 30–40% | Eco-friendly, mild conditions | Low yield, high cost |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Acryloyloxybenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the acryloyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Products typically include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Substitution: Products vary widely depending on the nucleophile used.

Scientific Research Applications

Chemistry: : 4-Acryloyloxybenzoic acid is used in the synthesis of liquid crystalline polymers, which have applications in display technologies and advanced materials .

Biology: : The compound is studied for its potential antimicrobial properties, making it a candidate for use in medical and pharmaceutical applications .

Medicine: : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable polymers that can encapsulate therapeutic agents .

Mechanism of Action

The mechanism of action of p-acryloyloxybenzoic acid involves its ability to form stable polymers through polymerization reactions. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial effects . The compound’s ability to form liquid crystalline structures also plays a role in its applications in display technologies and advanced materials .

Comparison with Similar Compounds

Key Observations :

- Reactivity : Compounds with acryloyloxy or acrylic acid groups (e.g., caffeic acid, 3-(4-methylbenzoyl)acrylic acid) exhibit enhanced reactivity in polymerization or conjugation reactions compared to ether-linked derivatives like 4-(4-pentenyloxy)benzoic acid .

- Polarity : The presence of hydroxyl (caffeic acid) or oxoacetyl groups increases polarity, improving solubility in aqueous systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acryloyloxybenzoic acid in laboratory settings, and how can purity be validated?

- Methodological Answer : Enzymatic synthesis using lipases or esterases under mild conditions (e.g., 30–40°C, aqueous/organic biphasic systems) is recommended for regioselective acryloylation of 4-hydroxybenzoic acid derivatives . For purity validation, employ reversed-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via (e.g., acryloyl proton signals at δ 5.8–6.4 ppm) and FT-IR (C=O stretch at ~1720 cm) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 4-Acryloyloxybenzoic acid?

- Methodological Answer : Use a combination of to confirm the acryloyloxy group’s presence (e.g., vinyl protons at δ 5.8–6.4 ppm) and the benzoic acid moiety (aromatic protons at δ 6.8–8.0 ppm). FT-IR identifies ester C=O (1720–1740 cm) and carboxylic acid O-H (2500–3300 cm) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

Q. What are the critical storage conditions to prevent degradation of 4-Acryloyloxybenzoic acid in research settings?

- Methodological Answer : Store at 2–30°C in amber glass vials under inert gas (e.g., argon) to minimize light-induced polymerization and hydrolysis. Use stabilizers like hydroquinone (0.1–1.0 wt%) and monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does the acryloyloxy group influence the photophysical properties of 4-Acryloyloxybenzoic acid in photonics applications?

- Methodological Answer : The acryloyloxy group enhances π-conjugation, shifting absorption maxima to longer wavelengths (e.g., ~300 nm in UV-vis spectra). Density functional theory (DFT) calculations (B3LYP/6-31G*) can model electronic transitions, while fluorescence quenching experiments assess exciton mobility in polymerizable mesogens .

Q. What strategies mitigate polymerization during the synthesis and storage of acrylate-containing benzoic acid derivatives?

- Methodological Answer : Introduce radical inhibitors (e.g., TEMPO, 4-methoxyphenol) at 0.05–0.5% w/w during synthesis. For storage, maintain pH < 5.0 to protonate the carboxylic acid group, reducing nucleophilic attack on the acrylate moiety. Monitor oligomer formation via gel permeation chromatography (GPC) .

Q. What computational models predict the reactivity of 4-Acryloyloxybenzoic acid in nucleophilic acyl substitution reactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with nucleophiles (e.g., amines). Transition state analysis (QM/MM methods) evaluates activation energies for ester hydrolysis or aminolysis pathways .

Q. How does the electronic nature of the acryloyloxy substituent affect the acidity of the benzoic acid moiety?

- Methodological Answer : The electron-withdrawing acryloyloxy group increases benzoic acid acidity (pK ~2.5–3.0 vs. ~4.5 for unsubstituted benzoic acid). Titrate with NaOH (0.1 M) using potentiometric methods, and validate via chemical shift changes in DO .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values of 4-Acryloyloxybenzoic acid across studies?

- Methodological Answer : Variations arise from solvent polarity and measurement techniques. Standardize solubility assays using USP methods: shake-flask technique in buffered solutions (pH 1.2–7.4) at 25°C, followed by UV-vis quantification (λ = 260 nm). Compare with computational solubility predictions (e.g., COSMO-RS) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating 4-Acryloyloxybenzoic acid’s enzyme inhibition potential?

- Methodological Answer : Use fluorometric assays (e.g., trypsin inhibition with Z-Gly-Pro-AMC substrate) at 37°C, pH 7.4. Calculate IC values via nonlinear regression (GraphPad Prism). Confirm binding modes with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.